An In-Depth Technical Guide to the Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid
An In-Depth Technical Guide to the Synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, a valuable intermediate in medicinal chemistry. The document details a reliable synthetic pathway, including the underlying reaction mechanism, a step-by-step experimental protocol, and characterization data.
Introduction and Significance
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, also known as N-(4-chlorophenyl)glutaramic acid, is a dicarboxylic acid monoamide. Its structure, featuring a substituted aromatic amine linked to a five-carbon dicarboxylic acid backbone, makes it a versatile building block in the synthesis of more complex molecules. Notably, it serves as a key precursor for various heterocyclic compounds and has been identified as an important intermediate in the development of pharmacologically active agents. The presence of the chlorophenyl moiety can significantly influence the biological activity and pharmacokinetic properties of the final compounds. A thorough understanding of its synthesis is therefore crucial for researchers in drug discovery and development.
Synthetic Pathway: A Mechanistic Approach
The most direct and efficient synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid involves the acylation of 4-chloroaniline with glutaric anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile and the anhydride as the acylating agent.
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chloroaniline onto one of the electrophilic carbonyl carbons of glutaric anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the opening of the anhydride ring and the formation of a carboxylate and an amide. An intramolecular proton transfer from the positively charged nitrogen to the carboxylate anion yields the final product, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.
The choice of glutaric anhydride as the starting material is advantageous due to its cyclic nature, which facilitates the ring-opening reaction upon nucleophilic attack, leading to a single, well-defined product.
Below is a diagram illustrating the synthetic pathway:
Caption: Synthesis of the target molecule.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 108-55-4 |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.088 mol) of glutaric anhydride in 100 mL of dichloromethane.
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Addition of Amine: To this solution, add a solution of 11.2 g (0.088 mol) of 4-chloroaniline in 50 mL of dichloromethane dropwise over a period of 15 minutes at room temperature with continuous stirring.
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Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, a white precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
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Isolation of Product: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.
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Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization Data
The synthesized 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 195-197 °C[1] |
| Yield | Typically >90% |
Spectroscopic Data:
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¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.24 (s, 1H, -COOH), 10.29 (s, 1H, -NH), 7.67 (d, J = 8.88 Hz, 2H, Ar-H), 7.38 (d, J = 8.79 Hz, 2H, Ar-H), 2.35-2.52 (m, 2H, -CH₂-), 2.05-2.10 (m, 2H, -CH₂-), 1.80-1.90 (m, 2H, -CH₂-).[1]
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¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 174.2, 171.5, 138.1, 128.7, 127.2, 120.8, 34.9, 33.1, 20.9.
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IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 3290 (N-H), 1710 (C=O, acid), 1650 (C=O, amide), 1595, 1490 (C=C, aromatic).
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High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C₁₁H₁₂ClNO₃ [M+H]⁺: 242.0584; found: 242.0582.
Safety and Handling
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Glutaric Anhydride: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
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4-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure.[2] Handle with extreme care, using full PPE in a fume hood.
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Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
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The final product, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid , should be handled with care. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous chemical.
Conclusion
The synthesis of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid via the acylation of 4-chloroaniline with glutaric anhydride is a robust and high-yielding method. This guide provides a comprehensive framework for its preparation, from the mechanistic underpinnings to a detailed experimental protocol and characterization data. The scientific integrity of this protocol is supported by established chemical principles and analogous procedures found in the scientific literature. This valuable synthetic intermediate can be reliably produced in a laboratory setting, facilitating further research and development in medicinal chemistry and materials science.
References
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Royal Society of Chemistry. (n.d.). Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
